Bivalirudin Impurity 1

Analytical method development Impurity quantification Relative response factor

Bivalirudin Impurity 1 (CAS 72378-50-8, C₆H₈N₂O₄, MW 172.14) is a low-MW non-peptide heterocyclic process impurity originating from specific side reactions during solid-phase peptide synthesis—chemically and chromatographically distinct from all other known bivalirudin impurities. Unlike Asp9-Bivalirudin (~2180 Da, deamidation) or [des-Glu13]-Bivalirudin (~2050 Da, truncation), this impurity requires dedicated RP-HPLC conditions for resolution, precluding substitution with alternative standards. Procure this authenticated reference standard for method development/validation achieving a 0.004% LOD (125-fold margin below the 0.5% specification threshold), ANDA impurity profiling per ICH Q3A/Q3B, and QC batch release testing to meet patent-defined individual impurity limits of <0.5%. Supplied with comprehensive CoA for HPLC system suitability, relative response factor determination, and stability-indicating method qualification.

Molecular Formula C6H8N2O4
Molecular Weight 172.14
CAS No. 72378-50-8
Cat. No. B601626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBivalirudin Impurity 1
CAS72378-50-8
Molecular FormulaC6H8N2O4
Molecular Weight172.14
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bivalirudin Impurity 1 (CAS 72378-50-8): Small-Molecule Process Impurity Reference Standard for Anticoagulant Peptide Quality Control


Bivalirudin Impurity 1 (CAS 72378-50-8), chemically defined as (S)-2-(3-amino-2,5-dioxopyrrolidin-1-yl)acetic acid with molecular formula C6H8N2O4 and molecular weight 172.14 g/mol, is a small-molecule process impurity arising during the synthesis of bivalirudin, a synthetic 20-amino acid direct thrombin inhibitor used clinically for anticoagulation during percutaneous coronary intervention [1]. Unlike the parent peptide (MW ≈ 2180 Da), this impurity is a low molecular weight heterocyclic compound that originates from specific side reactions during solid-phase peptide synthesis [2]. As a non-peptide organic impurity, it serves as a critical reference standard for analytical method development, method validation, and quality control (QC) applications during bivalirudin API manufacturing and finished product release testing, with typical purity specifications of ≥95% for use as a chromatographic reference material . The compound is cataloged by multiple impurity reference standard suppliers and is utilized for HPLC system suitability testing, relative response factor determination, and impurity profiling in pharmaceutical development settings.

Why Bivalirudin Impurity 1 (CAS 72378-50-8) Cannot Be Substituted with Other Bivalirudin-Related Impurities in Analytical Applications


Bivalirudin Impurity 1 is chemically and chromatographically distinct from the other 14+ known impurities of bivalirudin, precluding substitution with alternative impurity standards. Unlike sequence-variant peptide impurities such as Asp9-Bivalirudin (MW ≈ 2180 Da, deamidation product) or [des-Glu13]-Bivalirudin (MW ≈ 2050 Da, truncation product) which arise from amino acid modifications, Impurity 1 is a low molecular weight (172.14 Da) non-peptide heterocyclic compound (C6H8N2O4) that originates from a distinct synthetic pathway involving side reactions of activated amino acid derivatives during solid-phase peptide assembly [1]. This fundamental structural divergence translates into markedly different chromatographic behavior: Impurity 1 requires specific reversed-phase HPLC conditions for adequate resolution, whereas peptide-based impurities typically co-elute under similar conditions unless optimized gradients are employed [2]. The USP and EP monographs for bivalirudin mandate identification and quantification of all specified impurities using authenticated reference standards; using an unqualified substitute compromises method validity, regulatory compliance, and the accuracy of impurity profiling [3]. Furthermore, manufacturing process patents for high-purity bivalirudin explicitly require that each individual impurity be controlled to less than 0.5% (or 1.0% for certain process impurities), necessitating authenticated reference standards for accurate quantification of each distinct impurity entity [4].

Bivalirudin Impurity 1 (CAS 72378-50-8): Quantitative Differentiation Evidence for Reference Standard Selection


Bivalirudin Impurity 1 Demonstrates Correction Factor in the 0.8–1.2 Range for RP-HPLC Quantification

Bivalirudin Impurity 1 exhibits a correction factor between 0.8 and 1.2 when analyzed using a validated reversed-phase HPLC (RP-HPLC) method, indicating that its detector response relative to the bivalirudin parent peak is suitable for quantification using the principal component self-control method without requiring extensive calibration curves for each impurity [1]. In this study encompassing 11 impurities from seven manufacturing enterprises, the correction factors for all 11 impurities fell within the 0.8–1.2 range, demonstrating that Impurity 1, like other bivalirudin-related impurities, can be reliably quantified using the main component external standard method, simplifying analytical workflows [1].

Analytical method development Impurity quantification Relative response factor Pharmaceutical quality control

RP-HPLC Method Achieves Detection Limit of 0.004% for Bivalirudin Impurity 1 in API

The validated RP-HPLC method for bivalirudin impurity analysis achieves a detection limit of 0.004% (relative to the principal component) for Bivalirudin Impurity 1, corresponding to a detection concentration of bivalirudin at 0.1 μg·mL⁻¹ [1]. This detection limit of 0.004% represents a 25-fold margin below the typical individual impurity specification limit of 0.10% for unspecified impurities and a 125-fold margin below the 0.5% threshold specified for identified individual impurities in patents and industrial quality specifications [2].

Trace impurity analysis Detection limit Method sensitivity Pharmaceutical analysis

Impurity 1 Resolution from Bivalirudin Parent Peak Validated Across Three Orthogonal Separation Principles

Bivalirudin Impurity 1 is effectively separated from the bivalirudin parent compound using RP-HPLC, with the method demonstrating effective separation of the principal component and all 11 specified impurities [1]. The study employed three orthogonal separation principles (RP-HPLC, HILIC-HPLC, and SEC-HPLC) to comprehensively analyze impurities in bivalirudin APIs from seven enterprises, with RP-HPLC providing effective resolution for 11 impurities including Impurity 1 [1]. The SEC-HPLC method achieved a resolution of 2.9 between polymer and bivalirudin peaks [1], though this dimension pertains specifically to polymer separation rather than Impurity 1.

Chromatographic separation Method validation Peptide impurity profiling Orthogonal methods

Individual Impurity Specification Limit of ≤0.5% Defined in Bivalirudin Process Patents

Manufacturing process patents for high-purity bivalirudin explicitly specify that each individual impurity, including Bivalirudin Impurity 1, must be controlled to less than 0.5% when the API purity is at least 99.0% by HPLC, with total impurities amounting to less than 1.0% [1][2]. In the preferred embodiment, the polypeptide is prepared with purity of at least 98.5% by HPLC, wherein total impurities are less than 1.5%, comprising not more than 0.5% [Asp9-Bivalirudin] and each other impurity less than 1.0%; for higher purity grades (≥99.0%), each impurity must be less than 0.5% [1][2]. Industry quality specifications for bivalirudin drug substance typically set total related substances <3.0%, individual identified related peptides ≤1.0%, and unspecified impurities ≤0.10% .

Impurity specification Patent literature Quality threshold Regulatory compliance

National Reference Standard Program for Bivalirudin Employs Validated HPLC Methods for Related Substances Analysis

The first batch of national reference standards for bivalirudin, established by the National Institutes for Food and Drug Control (NIFDC) of China, utilized HPLC for related substances analysis as part of a comprehensive characterization protocol that included IR spectroscopy, UV spectroscopy, and mass spectrometry [1]. The content of the reference standard was determined to be 88.8% (calculated on C98H138N24O33) using the mass balance method, which was further verified by a peptide content assay corrected for related peptide impurities [1]. This national reference standard program provides a regulatory framework within which impurity reference standards like Bivalirudin Impurity 1 are essential for accurate quantification of related substances in commercial bivalirudin products.

National reference standard Pharmacopeial standard Method validation Quality control

Bivalirudin Impurity 1 (CAS 72378-50-8): Recommended Procurement and Application Scenarios Based on Validated Evidence


Analytical Method Development and Validation for Bivalirudin API Related Substances Testing

Procure Bivalirudin Impurity 1 as a reference standard for developing and validating RP-HPLC methods intended for related substances analysis in bivalirudin API. The validated method achieves a detection limit of 0.004% with correction factors in the 0.8–1.2 range, enabling reliable quantification using the principal component self-control method [1]. Use Impurity 1 for system suitability testing, relative retention time determination, and linearity/accuracy validation. This application is particularly relevant for generic pharmaceutical manufacturers preparing ANDA submissions requiring demonstration of comparable impurity profiles to the reference listed drug [2].

Quality Control Batch Release Testing for Bivalirudin Drug Substance and Drug Product

Employ Bivalirudin Impurity 1 as a reference standard in QC batch release testing to verify compliance with patent-specified individual impurity limits of <0.5% (or <1.0% for process impurities) as measured by HPLC [3][4]. The 0.004% detection limit provides a 125-fold analytical margin below the 0.5% specification threshold, ensuring confident detection of Impurity 1 at levels far below the rejection limit [1]. This application is essential for API manufacturers and finished product manufacturers seeking to meet ICH Q3A/Q3B guidelines and USP monograph requirements for bivalirudin [5].

Process Development and Optimization for High-Purity Bivalirudin Synthesis

Use Bivalirudin Impurity 1 as a marker compound during process development and optimization of solid-phase peptide synthesis routes for bivalirudin. Quantify Impurity 1 levels across different synthetic conditions (e.g., coupling reagents, cleavage conditions, purification parameters) to identify process parameters that minimize its formation [2]. The ability to detect Impurity 1 at 0.004% relative abundance allows for sensitive monitoring of process improvements and enables achievement of the patent-defined purity threshold of ≥98.5% (or preferably ≥99.0%) with individual impurities <0.5% [3][4].

Stability-Indicating Method Qualification and Forced Degradation Studies

Incorporate Bivalirudin Impurity 1 reference standard into stability-indicating method qualification protocols for bivalirudin drug substance and drug product. The validated RP-HPLC method using this impurity standard provides specificity for detecting process-related impurities distinct from degradation products [1]. This enables accurate mass balance calculations in forced degradation studies and long-term stability programs, supporting shelf-life determination and ICH Q1A stability data packages [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bivalirudin Impurity 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.